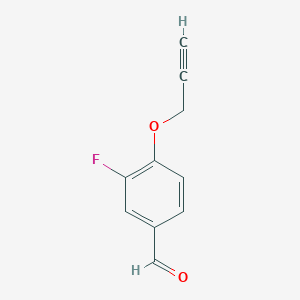

3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde

Description

3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a propargyl ether group at the 4-position and a fluorine atom at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₇FO₂, with a molecular weight of 178.16 g/mol. The compound combines the electron-withdrawing nature of fluorine with the reactivity of the propargyl group, making it valuable in synthetic organic chemistry, particularly in click chemistry reactions and the preparation of heterocyclic compounds.

Properties

Molecular Formula |

C10H7FO2 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

3-fluoro-4-prop-2-ynoxybenzaldehyde |

InChI |

InChI=1S/C10H7FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 |

InChI Key |

NYWXSPNTFBAZGB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.

Major Products Formed:

Oxidation: 3-Fluoro-4-(prop-2-yn-1-yloxy)benzoic acid.

Reduction: 3-Fluoro-4-(prop-2-yn-1-yloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of chemical probes for studying biological systems.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the alkyne group can participate in click chemistry reactions. These properties make it useful for covalent modification of biological targets, enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The fluorine atom in the target compound is strongly electron-withdrawing, which polarizes the aromatic ring and enhances the electrophilicity of the aldehyde group compared to methoxy (electron-donating) or allyl (neutral) substituents .

- Steric Effects : The propargyl group introduces steric hindrance at the 4-position, common across all analogs.

Physicochemical Properties

Key Observations :

Stability and Reactivity

- Propargyl Group Stability : The propargyl ether’s stability under basic or acidic conditions may vary with substituents. Fluorine’s inductive effect could stabilize the aldehyde against oxidation.

- Thermal Stability : The methoxy analog’s moderate melting point suggests stability up to 70°C, while fluorine’s stronger intermolecular interactions may improve thermal resilience.

Biological Activity

3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Molecular Structure and Characteristics

- Chemical Formula : C₁₁H₁₀O₂

- Molecular Weight : 174.2 g/mol

- IUPAC Name : this compound

- Appearance : White to off-white powder

The compound features a fluoro-substituted phenyl ring and a prop-2-yn-1-yloxy group, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-substitution enhances binding affinity, potentially modulating the activity of these targets, leading to various biological effects including:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance:

- Cell Proliferation Inhibition : Analogous compounds have shown the ability to inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 48.9 μM to 57.7 μM . This suggests that this compound may also possess similar properties.

Enzyme Interaction Studies

The compound's structure allows it to act as an inhibitor for specific enzymes involved in disease pathways. Notably:

- Cytochrome P450 Inhibition : It may inhibit cytochrome P450 enzymes, impacting drug interactions and therapeutic efficacy.

Toxicity Profile

Initial toxicity assessments suggest that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models. However, comprehensive studies are necessary to fully elucidate its safety profile.

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

- Antiviral Activity : A structurally similar compound demonstrated antiviral effects against influenza viruses, significantly reducing viral load in infected mice models.

- Cell Cycle Arrest : Related compounds have been reported to induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates.

- Enzyme Interaction Studies : Research has shown that derivatives can selectively inhibit specific targets, suggesting potential therapeutic applications in treating diseases linked to these enzymes .

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | This compound |

| Toxicity (LD50) | >2000 mg/kg (mice) |

| Anticancer IC50 Range | 48.9 - 57.7 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.